molecular formula C24H30N4O5S B2740952 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 933027-92-0

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2740952
M. Wt: 486.59
InChI Key: STIHHQIAGLOZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available sources, piperazine derivatives are known to undergo a variety of reactions. These include cyclization with sulfonium salts, the Ugi reaction, and ring opening of aziridines .

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, due to its complex structure, is involved in various chemical reactions that contribute to the synthesis of novel derivatives with potential biological activities. For instance, the reduction and Mannich reaction have been employed to modify similar structures, leading to compounds with antimicrobial activities (Fandaklı et al., 2012). These reactions showcase the compound's versatility in forming new structures that could be of significant scientific interest, particularly in the development of new antimicrobial agents.

Potential in Neurological Research

Compounds with a similar structure have been explored as potential positron emission tomography (PET) tracers for serotonin 5-HT1A receptors, highlighting their potential in neurological and psychiatric disorder research (García et al., 2014). The high affinity and selectivity for 5-HT1A receptors suggest that derivatives of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide could be valuable tools in the study of neuropsychiatric conditions, offering insights into receptor dynamics and contributing to the development of targeted therapies.

Enantioselective Catalysis

The structural motif present in the compound has been utilized in enantioselective catalysis, specifically in the hydrosilylation of N-aryl imines, demonstrating its utility in synthesizing chiral molecules (Wang et al., 2006). This application is crucial in pharmaceutical research, where the synthesis of chiral compounds can lead to drugs with improved efficacy and reduced side effects.

Antipsychotic Potential

Analogues of the compound have been synthesized as potential antipsychotics, particularly targeting dopamine D-2 receptors. This suggests a possible application in developing new treatments for disorders such as schizophrenia (van Wijngaarden et al., 1987). The research in this area is of high importance, given the need for antipsychotics with fewer side effects and improved patient outcomes.

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-33-22-10-6-5-9-21(22)26-12-14-27(15-13-26)34(31,32)16-11-25-24(30)19-17-23(29)28(18-19)20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIHHQIAGLOZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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